molecular formula C24H34N8O8S B10827381 Cyclo(RGDyC)

Cyclo(RGDyC)

Cat. No.: B10827381
M. Wt: 594.6 g/mol
InChI Key: MOAUBYMRAXXSJA-YVSFHVDLSA-N
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Description

Cyclo(RGDyC) (trifluoroacetate salt) is a cyclic pentapeptide that contains the αVβ3 integrin-binding sequence arginine-glycine-aspartate (RGD). This compound is known for its ability to target specific integrins, making it valuable in various scientific research applications, particularly in the fields of cancer research and ocular neovascularization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(RGDyC) (trifluoroacetate salt) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The key steps include:

    Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).

    Cyclization: The linear peptide is cyclized to form the cyclic structure.

    Purification: The final product is purified using techniques like HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of cyclo(RGDyC) (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process are employed to increase yield and purity. The use of advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo(RGDyC) (trifluoroacetate salt) primarily undergoes:

    Substitution Reactions: Involving the replacement of functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

Cyclo(RGDyC) (trifluoroacetate salt) has a wide range of scientific research applications:

    Cancer Research: Used to generate doxorubicin-containing liposomes for targeted tumor therapy.

    Ocular Neovascularization: Employed in the development of fluorescent silicon nanoparticles for imaging and treatment.

    Cell Biology: Investigated for its role in cell adhesion and signaling pathways.

    Drug Delivery: Utilized in the design of targeted drug delivery systems

Mechanism of Action

Cyclo(RGDyC) (trifluoroacetate salt) exerts its effects by binding to αVβ3 integrins on the cell surface. This binding inhibits the interaction between integrins and extracellular matrix proteins, thereby affecting cell adhesion, migration, and survival. The molecular targets include integrin receptors, and the pathways involved are primarily related to cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

    Cyclo(RGDfC) (trifluoroacetate salt): Another cyclic pentapeptide with similar integrin-binding properties.

    Cyclo(RGDyK) (trifluoroacetate salt): A variant with a different amino acid sequence but similar biological activity.

Uniqueness

Cyclo(RGDyC) (trifluoroacetate salt) is unique due to its specific sequence and high affinity for αVβ3 integrins. This specificity makes it particularly effective in targeting tumors and ocular neovasculature, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H34N8O8S

Molecular Weight

594.6 g/mol

IUPAC Name

2-[(2S,5R,8R,11S)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C24H34N8O8S/c25-24(26)27-7-1-2-14-20(37)28-10-18(34)29-16(9-19(35)36)22(39)31-15(8-12-3-5-13(33)6-4-12)21(38)32-17(11-41)23(40)30-14/h3-6,14-17,33,41H,1-2,7-11H2,(H,28,37)(H,29,34)(H,30,40)(H,31,39)(H,32,38)(H,35,36)(H4,25,26,27)/t14-,15+,16-,17-/m0/s1

InChI Key

MOAUBYMRAXXSJA-YVSFHVDLSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O

Origin of Product

United States

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